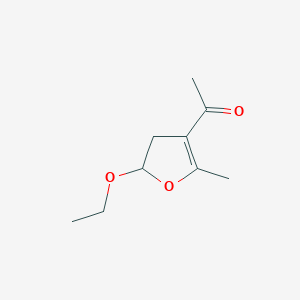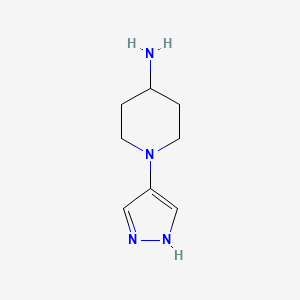![molecular formula C22H21NO2 B12885794 [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol CAS No. 675129-97-2](/img/structure/B12885794.png)
[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol is a chemical compound known for its unique structure and properties It is an oxazolidine derivative, characterized by the presence of three phenyl groups and a hydroxymethyl group attached to the oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a phenyl-substituted aldehyde or ketone. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amines or other derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield benzaldehyde derivatives, while reduction of the oxazolidine ring may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of various organic compounds.
Wirkmechanismus
The mechanism by which [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and phenyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical outcomes. The specific pathways involved depend on the context of its application, whether in catalysis, inhibition, or modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol: shares similarities with other oxazolidine derivatives, such as [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]ethanol and [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]propane.
Phenyl-substituted oxazolidines: These compounds have similar structural features but differ in the substitution pattern on the phenyl rings.
Uniqueness
The uniqueness of [(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol lies in its specific stereochemistry and the presence of three phenyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stereoselectivity and specific molecular interactions.
Eigenschaften
CAS-Nummer |
675129-97-2 |
|---|---|
Molekularformel |
C22H21NO2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[(3R,5S)-2,3,5-triphenyl-1,2-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C22H21NO2/c24-17-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)23(25-22)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,22-/m1/s1 |
InChI-Schlüssel |
RYBFCGKGGOWHNN-FGZHOGPDSA-N |
Isomerische SMILES |
C1[C@@H](N(O[C@]1(CO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(N(OC1(CO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)


![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)



![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)
